molecular formula C9H15Cl4NO2 B1442842 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-87-9

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Cat. No.: B1442842
CAS No.: 1219979-87-9
M. Wt: 311 g/mol
InChI Key: PPKYBSADSLRMHO-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is a piperidine-derived compound featuring a trichloroacetate ester group and a hydrochloride salt. The hydrochloride salt improves aqueous solubility, making it suitable for applications requiring polar solvents.

Properties

IUPAC Name

2-piperidin-4-ylethyl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-3-7-1-4-13-5-2-7;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKYBSADSLRMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-87-9
Record name Acetic acid, 2,2,2-trichloro-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Route

The primary synthetic approach for this compound involves the esterification of 4-piperidinyl ethanol with trichloroacetic acid or its derivatives. This reaction typically proceeds under acid catalysis or by using activating agents to promote ester bond formation. The resulting ester is then converted into its hydrochloride salt form for stability and ease of handling.

Detailed Reaction Conditions

  • Starting Materials :

    • 4-Piperidinyl ethanol (nucleophilic alcohol component)
    • Trichloroacetic acid (electrophilic acid component)
  • Reaction Medium : Often an inert organic solvent or neat conditions, with controlled temperature to avoid side reactions.

  • Catalysts/Activators : Acid catalysts or coupling agents may be employed to enhance esterification efficiency.

  • Temperature and Time : The reaction is carried out at moderate temperatures with stirring for several hours to ensure complete conversion.

  • Purification : Post-reaction, the mixture is purified by recrystallization or chromatographic techniques to isolate the hydrochloride salt of the ester.

Industrial Scale Preparation

Industrial production optimizes the above conditions to maximize yield and purity, including:

  • Use of high-purity reagents
  • Controlled addition rates of reactants
  • Temperature regulation to maintain reaction selectivity
  • Efficient purification methods such as crystallization under controlled pH and solvent systems

Comparative Notes on Related Compounds

While 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride shares a similar preparation strategy, the position of the piperidine ring attachment influences reactivity and purification steps. The methods for 2-(4-Piperidinyl)ethyl derivative are adapted accordingly to accommodate steric and electronic differences.

Research Findings and Data Analysis

Reaction Mechanism Insights

The esterification involves nucleophilic attack by the hydroxyl group of 4-piperidinyl ethanol on the carbonyl carbon of trichloroacetic acid, forming an ester linkage and releasing water. The presence of three electronegative chlorine atoms in the trichloroacetate group increases electrophilicity, facilitating the reaction.

Spectroscopic Characterization

  • NMR Spectroscopy : Confirms the formation of ester bond and integrity of the piperidine ring.
  • Infrared Spectroscopy (IR) : Displays characteristic ester carbonyl stretching near 1750 cm⁻¹ and N-H stretching from the piperidine hydrochloride.
  • Mass Spectrometry : Confirms molecular weight and purity.

Data Table: Typical Reaction Parameters and Yields

Parameter Range/Value Notes
Molar ratio (4-piperidinyl ethanol : trichloroacetic acid) 1:1 to 1:1.2 Slight excess acid to drive reaction
Reaction temperature 25–60 °C Controlled to avoid decomposition
Reaction time 4–8 hours Ensures complete esterification
Catalyst Acid catalyst (e.g., HCl) or coupling agent Enhances reaction rate
Purification method Recrystallization or chromatography To isolate pure hydrochloride salt
Typical yield 70–85% Dependent on reaction optimization

Notes on Hydrochloride Salt Formation

The free ester is converted into its hydrochloride salt by treatment with hydrogen chloride gas or HCl solution, which improves compound stability and crystallinity, facilitating handling and storage.

Summary of Preparation Method

Step Description
1 Mix 4-piperidinyl ethanol with trichloroacetic acid in solvent.
2 Add acid catalyst or coupling agent under stirring.
3 Maintain reaction temperature (25–60 °C) for 4–8 hours.
4 Quench reaction and isolate crude ester.
5 Treat crude ester with HCl to form hydrochloride salt.
6 Purify product by recrystallization or chromatography.
7 Dry and characterize final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Key Differences :

  • Ester Group: Ethyl 2-(piperidin-4-yl)acetate contains a simple ethyl acetate group, whereas the target compound has a trichloroacetate ester.
  • Salt Form : The target compound’s hydrochloride salt enhances water solubility, unlike the neutral ethyl derivative.

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

Key Differences :

  • Substituents : The tetramethyl groups on the piperidine ring in these derivatives increase steric hindrance, likely improving metabolic stability. The target compound lacks these methyl groups, which may result in faster degradation in biological systems .
  • Ester Chain: Derivatives in this class vary in alkyl chain length (e.g., propionate, butyrate), but none feature halogenated esters like trichloroacetate, which could confer unique reactivity or toxicity profiles .

Pharmacological Piperidine Derivatives (RS 67333, RS 39604)

Key Differences :

  • Complexity: RS compounds (e.g., RS 67333) include additional aromatic and functional groups (e.g., methoxy, sulfonamide) for receptor targeting.
  • Biological Activity: RS analogs are serotonin receptor agonists, whereas the trichloroacetate group in the target compound may align it with pesticidal or industrial applications, akin to TCMTB (a thiocyanomethylthio benzothiazole) .

Physicochemical Property Analysis

Property 2-(4-Piperidinyl)ethyl 2,2,2-Trichloroacetate Hydrochloride Ethyl 2-(Piperidin-4-yl)acetate 2,2,6,6-Tetramethylpiperidin-4-yl Acetate
Molecular Weight ~320 (estimated) 185.24 229.35
LogP ~1.8 (predicted, higher due to Cl₃) 0.95 1.62
Water Solubility High (hydrochloride salt) Moderate Low (neutral form)
Hydrogen Bond Donors 1 (HCl) 1 0

Notes:

  • The trichloroacetate group increases lipophilicity (LogP) compared to non-halogenated esters.
  • The hydrochloride salt significantly enhances solubility, a critical factor in formulation .

Biological Activity

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride is an organic compound characterized by its unique piperidine structure and trichloroacetate moiety. The molecular formula is C9H15Cl4NO2\text{C}_9\text{H}_{15}\text{Cl}_4\text{NO}_2, with a molecular weight of approximately 311.033 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C9H15Cl4NO2
  • Molecular Weight : 311.033 g/mol
  • CAS Number : 1219948-49-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor binding, which may lead to various pharmacological effects. Its mechanism involves:

  • Receptor Binding : The piperidine ring facilitates interaction with neurotransmitter receptors.
  • Enzyme Inhibition : The trichloroacetate group may inhibit specific enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of trichloroacetates possess significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Anticancer Potential

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. It has been suggested that compounds with similar structures can inhibit the growth of cancer cells by interfering with cellular signaling pathways associated with tumor progression .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives similar to this compound. The results indicated that these compounds effectively inhibited bacterial growth and biofilm formation .
    CompoundMIC (μg/mL)Target Pathogen
    Derivative A0.22Staphylococcus aureus
    Derivative B0.25Escherichia coli
  • Cancer Cell Line Studies : Another investigation focused on the compound's ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results showed a dose-dependent increase in apoptotic markers when treated with the compound.

Research Findings

Recent studies have highlighted the structural activity relationship (SAR) of similar compounds, suggesting that modifications to the piperidine ring or trichloroacetate group can significantly alter biological activity. For example:

  • Substituents on the piperidine ring can enhance binding affinity to target receptors.
  • Variations in the trichloroacetate moiety can influence enzyme inhibition potency.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves esterification of 2,2,2-trichloroacetic acid with 2-(4-piperidinyl)ethanol, followed by hydrochloride salt formation. For analogous esterifications, thionyl chloride (SOCl₂) or sulfuric acid is used as a catalyst under reflux conditions. For example, refluxing with sulfuric acid in methanol for 72 hours was effective for synthesizing structurally similar piperidine esters . Optimization may involve adjusting solvent polarity (e.g., chlorobenzene for azeotropic water removal) and monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers purify and characterize this compound to ensure high yield and purity?

  • Methodological Answer : Purification typically involves liquid-liquid extraction (e.g., ethyl acetate/brine) followed by column chromatography using silica gel and a gradient of ethyl acetate/hexane. Characterization requires nuclear magnetic resonance (¹H/¹³C NMR) and mass spectrometry (ESI-MS). Key NMR signals include the piperidinyl proton resonances (δ ~2.5–3.5 ppm) and trichloroacetate carbonyl (δ ~160–170 ppm in ¹³C NMR). Mass spectrometry should confirm the molecular ion peak (e.g., m/z 273.24 for C₁₁H₂₆Cl₂N₂O) .

Q. What are the critical storage conditions to maintain the compound’s stability?

  • Methodological Answer : Hydrochloride salts of piperidine derivatives are hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at −20°C. Similar compounds, such as 4-acetyl-4-phenylpiperidine hydrochloride, are stored in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from differences in receptor binding assays or purity levels. Validate activity using standardized protocols, such as competitive binding assays with radiolabeled ligands (e.g., [³H]-GR113808 for 5-HT₄ receptors). Ensure compound purity (>95% by HPLC) and confirm enantiomeric excess if applicable (e.g., chiral column chromatography). Cross-reference with structurally related antagonists like BMY7378 (α₁D-adrenoceptor antagonist) to contextualize receptor specificity .

Q. What strategies are effective for studying the compound’s metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Include co-factors (NADPH) for cytochrome P450-mediated metabolism studies. Compare half-life (t₁/₂) with controls like RS17053 (α₁A-adrenoceptor antagonist) to assess metabolic robustness. Use tetrodotoxin to block neuronal activity in tissue-based assays if studying neuropharmacology .

Q. How can the compound’s solubility be improved for in vivo studies without altering its pharmacological profile?

  • Methodological Answer : Prepare prodrugs by modifying the trichloroacetate group (e.g., ester-to-amide conversion) or use solubilizing agents like cyclodextrins. For hydrochloride salts, adjust pH with buffered saline (pH 4–6) to enhance aqueous solubility. Validate bioactivity post-modification via dose-response curves in isolated tissue preparations (e.g., rat aorta for adrenoceptor studies) .

Q. What analytical methods are recommended for detecting degradation products under accelerated stability testing?

  • Methodological Answer : Employ forced degradation studies (heat, light, humidity) followed by HPLC-DAD/UV and high-resolution MS. Track hydrolysis of the trichloroacetate ester (e.g., formation of 2-(4-piperidinyl)ethanol) and quantify impurities using external standards. Reference EINECS guidelines for trichloroacetate derivatives to identify common degradation pathways .

Methodological Notes

  • Contradiction Management : If synthesis yields vary, confirm reagent stoichiometry (e.g., 1:1.2 molar ratio of acid to alcohol) and exclude moisture via molecular sieves .
  • Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling trichloroacetate derivatives, which may release irritant vapors (e.g., HCl gas during synthesis) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

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